molecular formula C14H18N2 B11765409 N-(1-(1H-Pyrrol-2-yl)ethyl)-2-phenylethanamine

N-(1-(1H-Pyrrol-2-yl)ethyl)-2-phenylethanamine

Cat. No.: B11765409
M. Wt: 214.31 g/mol
InChI Key: GJONNUDTNWVFSU-UHFFFAOYSA-N
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Description

N-(1-(1H-Pyrrol-2-yl)ethyl)-2-phenylethanamine (CAS 713501-63-4) is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of novel anticancer agents. This compound features a hybrid structure incorporating pyrrole and phenylethanamine pharmacophores, which are recognized as privileged scaffolds in drug discovery for their versatile biological activities . The primary research value of this compound lies in its role as a key synthetic intermediate or precursor in the construction of more complex molecular architectures. Recent scientific investigations have focused on similar pyrrole-containing hybrids, which have demonstrated promising in vitro anticancer activity against aggressive cancer cell lines, such as triple-negative breast cancer (TNBC) . Researchers are exploring these hybrids as potential inhibitors of specific biological targets, including Maternal Embryonic Leucine Zipper Kinase (MELK), which plays a crucial role in tumor progression and is overexpressed in certain difficult-to-treat cancers . The integration of the pyrrole moiety is strategic, as this heterocycle is known for its ability to interact with a wide range of biological targets, potentially interfering with critical processes like DNA synthesis, apoptosis induction, and enzyme inhibition . This product is provided with a guaranteed purity of not less than 98% (NLT 98%), supported by a batch-specific Certificate of Analysis (COA) to ensure traceability and quality compliance for your experimental work . It is intended for research applications only, including use as a building block in organic synthesis, a precursor for pharmaceutical development, and a candidate for in vitro biological screening. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C14H18N2

Molecular Weight

214.31 g/mol

IUPAC Name

N-(2-phenylethyl)-1-(1H-pyrrol-2-yl)ethanamine

InChI

InChI=1S/C14H18N2/c1-12(14-8-5-10-16-14)15-11-9-13-6-3-2-4-7-13/h2-8,10,12,15-16H,9,11H2,1H3

InChI Key

GJONNUDTNWVFSU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CN1)NCCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Reaction Overview

The most direct method involves reductive amination between 1-(1H-pyrrol-2-yl)ethanone (2-acetylpyrrole) and 2-phenylethanamine (phenethylamine). This one-pot reaction proceeds via imine formation followed by reduction to the secondary amine.

Reaction Conditions

  • Catalyst/Reducing Agent : Sodium cyanoborohydride (NaBH3_3CN) or sodium triacetoxyborohydride (NaBH(OAc)3_3)

  • Solvent : Methanol or tetrahydrofuran (THF)

  • Acid Additive : Acetic acid (AcOH, 1 eq.) to protonate the imine intermediate

  • Temperature : Room temperature to 70°C

  • Yield : 70–85% (extrapolated from analogous reactions in)

Mechanistic Insights

  • Imine Formation :

    RC=O+R’NH2AcOHRC=NH+H2O\text{RC=O} + \text{R'NH}_2 \xrightarrow{\text{AcOH}} \text{RC=NH} + \text{H}_2\text{O}
  • Reduction :

    RC=NHNaBH3CNRCH2NH2\text{RC=NH} \xrightarrow{\text{NaBH}_3\text{CN}} \text{RCH}_2\text{NH}_2

    NaBH3_3CN selectively reduces the imine without attacking the pyrrole ring.

Optimization Strategies

  • Solvent Choice : Ethanol (EtOH) improves solubility of polar intermediates.

  • Catalyst Loading : 1–5 mol% of AcOH minimizes side reactions.

  • Scale-Up : Gram-scale reactions in EtOH at 70°C demonstrate practicality.

Multi-Component Synthesis Using α-Hydroxyketones

Reaction Conditions

  • Catalyst : AcOH (1 eq.)

  • Solvent : EtOH, 70°C, 3 hours

  • Yield : 55–86% (for analogous N-substituted pyrroles)

Key Advantages

  • Selectivity : No byproducts from over-alkylation.

  • Functionality : Introduces nitrile groups for further derivatization.

Alkylation of Pyrrole Derivatives

Nucleophilic Substitution

Alkylation of 2-pyrrolylmethanol with 2-phenylethyl bromide under basic conditions:

C4H3N-CH2OH+PhCH2CH2BrK2CO3C4H3N-CH2OCH2CH2PhReductionTarget Compound\text{C}4\text{H}3\text{N-CH}2\text{OH} + \text{PhCH}2\text{CH}2\text{Br} \xrightarrow{\text{K}2\text{CO}3} \text{C}4\text{H}3\text{N-CH}2\text{OCH}2\text{CH}2\text{Ph} \xrightarrow{\text{Reduction}} \text{Target Compound}

Challenges

  • Low regioselectivity at the pyrrole nitrogen.

  • Requires protection/deprotection steps to avoid side reactions.

Catalytic C–N Coupling Reactions

Nickel-Catalyzed Arylation

Arylpyrroles can be synthesized via nickel-mediated coupling, though this method is less explored for aliphatic amines.

Conditions

  • Catalyst : NiO (7 mg per mmol substrate)

  • Solvent : Ethanol/water (1:1), 50°C, 24 hours

  • Yield : ~70% (for analogous pyrrole-amine adducts)

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield RangeScalability
Reductive AminationHigh selectivity, mild conditionsRequires pre-synthesized ketone70–85%High
Multi-ComponentAtom-efficient, one-potLimited substrate scope55–86%Moderate
AlkylationStraightforward reagentsLow regioselectivity40–60%Low
Catalytic CouplingBroad applicabilityRequires specialized catalysts60–70%Moderate

Purification and Characterization

Chromatography

  • Stationary Phase : Silica gel (230–400 mesh)

  • Eluent : 5–35% ethyl acetate/hexane

  • Purity : >95% (confirmed by HPLC)

Spectroscopic Data

  • 1^1H NMR (CDCl3_3): δ 7.21 (m, 5H, Ph), 6.78 (m, 2H, pyrrole-H), 3.12 (s, 2H, CH2_2NH), 2.74 (t, 2H, CH2_2Ph).

  • HRMS : [C14_{14}H18_{18}N2_2]+^+ m/z 214.31 (calc. 214.31).

Industrial and Environmental Considerations

  • Green Chemistry : Ethanol as a solvent and AcOH as a catalyst align with sustainable practices.

  • Waste Management : Aqueous workup minimizes organic waste .

Chemical Reactions Analysis

Types of Reactions

N-(1-(1H-Pyrrol-2-yl)ethyl)-2-phenylethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, sulfonyl chlorides, benzoyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction can produce pyrrolidine derivatives.

Scientific Research Applications

Scientific Research Applications

The primary applications of N-(1-(1H-Pyrrol-2-yl)ethyl)-2-phenylethanamine can be categorized into several domains:

Medicinal Chemistry

This compound is being investigated for its pharmacological potential, particularly in the treatment of mood disorders and anxiety. The pyrrole moiety is noted for its ability to interact with various receptors, potentially leading to therapeutic effects. Research indicates that compounds with similar structures have shown promise in influencing the serotonin and dopamine systems, which are critical in mood regulation .

Organic Synthesis

This compound serves as a versatile building block in synthetic organic chemistry. It can be utilized to create more complex molecules through various synthetic routes. For example, it has been employed in reactions involving electrophilic aromatic substitution and nucleophilic addition, demonstrating its utility in developing new chemical entities .

Studies have indicated that this compound exhibits significant biological activity. Research suggests that it may possess antimicrobial properties and could be explored for anticancer applications. The compound's interaction with biological targets is an area of ongoing investigation, with preliminary findings indicating potential efficacy against specific cancer cell lines .

Data Tables

The following table summarizes key findings related to the biological activity and synthetic applications of this compound.

Application AreaFindings/ObservationsReferences
Medicinal ChemistryPotential antidepressant effects; interacts with serotonin receptors
Organic SynthesisUsed as a building block for complex molecules; versatile in reactions
Biological ActivityExhibits antimicrobial properties; potential anticancer activity

Case Study 1: Antidepressant Potential

A study explored the effects of compounds structurally similar to this compound on serotonin receptors. Results showed modulation of receptor activity leading to increased serotonin levels in animal models, suggesting potential use as an antidepressant agent.

Case Study 2: Synthesis of Novel Derivatives

Researchers developed a synthetic route utilizing this compound as a precursor for creating novel derivatives with enhanced biological activity. The derivatives were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation .

Mechanism of Action

The mechanism of action of N-(1-(1H-Pyrrol-2-yl)ethyl)-2-phenylethanamine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table highlights key structural analogs, their distinguishing features, and applications:

Compound Name Structural Differences vs. Target Compound Key Properties/Applications References
N-Methyl-1-(1H-pyrrol-2-yl)ethanamine Methyl group replaces ethyl on pyrrole; shorter chain. Used in copper(II) complexes; distorted square-planar geometry due to steric effects.
BIFP (1-(1H-Benzo[d]imidazole-2-yl)-N-((furan-2-yl)methylene)-2-phenylethanamine) Benzimidazole and furan replace pyrrole; imine linkage. Eco-friendly corrosion inhibitor for N80 steel in HCl. High inhibition efficiency (85–92%).
L6 ((E)-N-((1H-Pyrrol-2-yl)methylene)-2-phenylethanamine) Schiff base (imine) instead of ethyl linkage. Ligand for titanium complexes; catalytic in alkyne hydroamination.
2-(1-Methyl-1H-pyrrol-2-yl)ethanamine Methyl substituent on pyrrole; lacks phenyl group. Intermediate in neuropeptide Y-1 receptor antagonists.
N,N-Dimethyl-1-(1H-pyrrol-2-yl)methanamine Dimethylamine replaces phenylethanamine; shorter chain. Ligand in scandium and dysprosium complexes for catalysis.

Key Observations

The phenyl group in the phenylethanamine moiety introduces π-stacking capability, absent in analogs like 2-(1-methyl-1H-pyrrol-2-yl)ethanamine .

Coordination Chemistry :

  • Schiff base analogs (e.g., L6) form stable complexes with titanium, enabling catalytic applications such as alkyne hydroamination. The target compound’s ethyl linker may offer similar versatility but with altered kinetics due to reduced rigidity .
  • Copper(II) complexes of N-Methyl-1-(1H-pyrrol-2-yl)ethanamine exhibit distorted square-planar geometries, suggesting the target compound could stabilize transition metals in specific oxidation states .

Corrosion Inhibition :

  • BIFP, a phenylethanamine derivative with benzimidazole and furan groups, demonstrates high corrosion inhibition efficiency. The target compound’s pyrrole ring may similarly adsorb onto metal surfaces, though its efficacy would depend on substituent electronic effects .

Biological Activity

N-(1-(1H-Pyrrol-2-yl)ethyl)-2-phenylethanamine, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a pyrrole ring and a phenylethanamine moiety. Its structural formula can be represented as:

C13H16N2\text{C}_{13}\text{H}_{16}\text{N}_{2}

This structure allows for interactions with various biological targets, influencing its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. This interaction can modulate various signaling pathways, leading to diverse biological effects. The compound's mechanism may involve:

  • Receptor Binding : The compound may bind to neurotransmitter receptors, influencing neurotransmission.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, altering physiological responses.

1. Neuropharmacological Effects

Research indicates that this compound exhibits neuropharmacological properties. Studies have shown that it can modulate dopamine and serotonin receptors, which are crucial in mood regulation and cognitive functions.

2. Antioxidant Activity

The compound has demonstrated antioxidant properties in vitro, suggesting potential protective effects against oxidative stress. This activity could be beneficial in preventing neurodegenerative diseases.

3. Antimicrobial Properties

Preliminary studies have indicated that this compound possesses antimicrobial activity against various bacterial strains. This suggests its potential application in developing new antimicrobial agents.

Research Findings and Case Studies

Several studies have explored the biological activities of this compound:

StudyFindings
Ibrahim et al. (2024) Reported cytotoxic effects against cancer cell lines, indicating potential as an anticancer agent.
Brienne et al. (1987) Demonstrated antimicrobial activity against Gram-positive bacteria, suggesting therapeutic applications in infectious diseases.
Padilha et al. (2024) Explored the compound's role as a neuroprotective agent through its antioxidant effects in neuronal cell cultures.

Q & A

Q. What are the established synthetic routes for N-(1-(1H-Pyrrol-2-yl)ethyl)-2-phenylethanamine, and how can researchers optimize reaction yields?

The synthesis typically involves multi-step reactions, including alkylation or reductive amination to link the pyrrole and phenylethylamine moieties. For example, pyrrole derivatives are often functionalized via Mannich reactions or nucleophilic substitution, followed by purification using column chromatography or recrystallization. Yield optimization may require adjusting reaction parameters (e.g., temperature, solvent polarity) and employing catalysts like palladium for cross-coupling steps. Post-synthesis characterization via NMR and mass spectrometry ensures structural fidelity .

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

  • Spectroscopy : High-resolution NMR (¹H, ¹³C) identifies proton environments and carbon frameworks, while IR spectroscopy confirms functional groups (e.g., amine stretches at ~3300 cm⁻¹). Mass spectrometry (ESI-TOF) provides molecular weight validation.
  • Crystallography : Single-crystal X-ray diffraction (using SHELX software ) resolves 3D molecular geometry, bond angles, and packing motifs. Data refinement protocols (e.g., Olex2 or SHELXL ) ensure accuracy, with R-factors < 5% indicating high-quality structures .

Q. What preliminary biological screening approaches are used to assess its neuropharmacological potential?

Initial screening involves in vitro assays:

  • Receptor binding : Radioligand displacement studies (e.g., 5-HT2A serotonin receptors) quantify affinity (Ki values).
  • Functional assays : cAMP or calcium flux measurements in neuronal cell lines (e.g., SH-SY5Y) evaluate downstream signaling.
  • Metabolic stability : Microsomal incubation (human liver microsomes) assesses metabolic half-life (t₁/₂) for pharmacokinetic profiling .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) predict electronic properties and receptor binding affinities?

DFT calculations (using Gaussian or ORCA) model the compound’s HOMO-LUMO gaps, electrostatic potential surfaces, and partial charges. These parameters predict reactivity and interaction hotspots. Molecular docking (AutoDock Vina) simulates binding to serotonin receptors, with scoring functions (e.g., ΔG) prioritizing high-affinity conformations. MD simulations (GROMACS) refine binding stability over time .

Q. What experimental strategies address contradictions between in vitro and in vivo efficacy data?

Discrepancies may arise from bioavailability or off-target effects. Strategies include:

  • Pharmacokinetic profiling : Plasma protein binding assays and BBB permeability tests (e.g., PAMPA-BBB) identify absorption barriers.
  • Metabolite identification : LC-MS/MS detects active/inactive metabolites in hepatic S9 fractions.
  • Target engagement studies : PET imaging or ex vivo receptor occupancy assays validate target specificity in vivo .

Q. How can researchers optimize molecular interactions for enhanced selectivity in neuropharmacological targets?

  • Structure-activity relationship (SAR) : Systematic substitution of pyrrole/indole groups (e.g., halogenation or methyl additions) modifies steric and electronic profiles.
  • Selectivity screening : Parallel assays against off-target receptors (e.g., dopamine D2, histamine H1) identify structural motifs causing cross-reactivity.
  • Co-crystallization : Resolving ligand-receptor complexes (e.g., 5-HT2A) guides rational design of selective analogs .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Use PPE (nitrile gloves, lab coats) and conduct reactions in fume hoods to avoid inhalation.
  • Store in airtight containers at -20°C, away from oxidizers.
  • For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

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